

Unveiling the Synthesis of Tert-Butyl Phenyl Carbonate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl phenyl carbonate*

Cat. No.: *B128739*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl phenyl carbonate is a valuable reagent in organic synthesis, primarily utilized as a protecting group for amines and in the formation of other carbonates. Its chemical structure, featuring a bulky tert-butyl group and a phenyl group attached to a carbonate functionality, imparts unique reactivity and stability characteristics. This technical guide provides an in-depth overview of the synthesis, discovery, and key experimental protocols for **tert-butyl phenyl carbonate**, tailored for professionals in the fields of chemical research and drug development. The strategic application of this compound facilitates complex molecular constructions, making a thorough understanding of its preparation essential.

Discovery and Synthesis

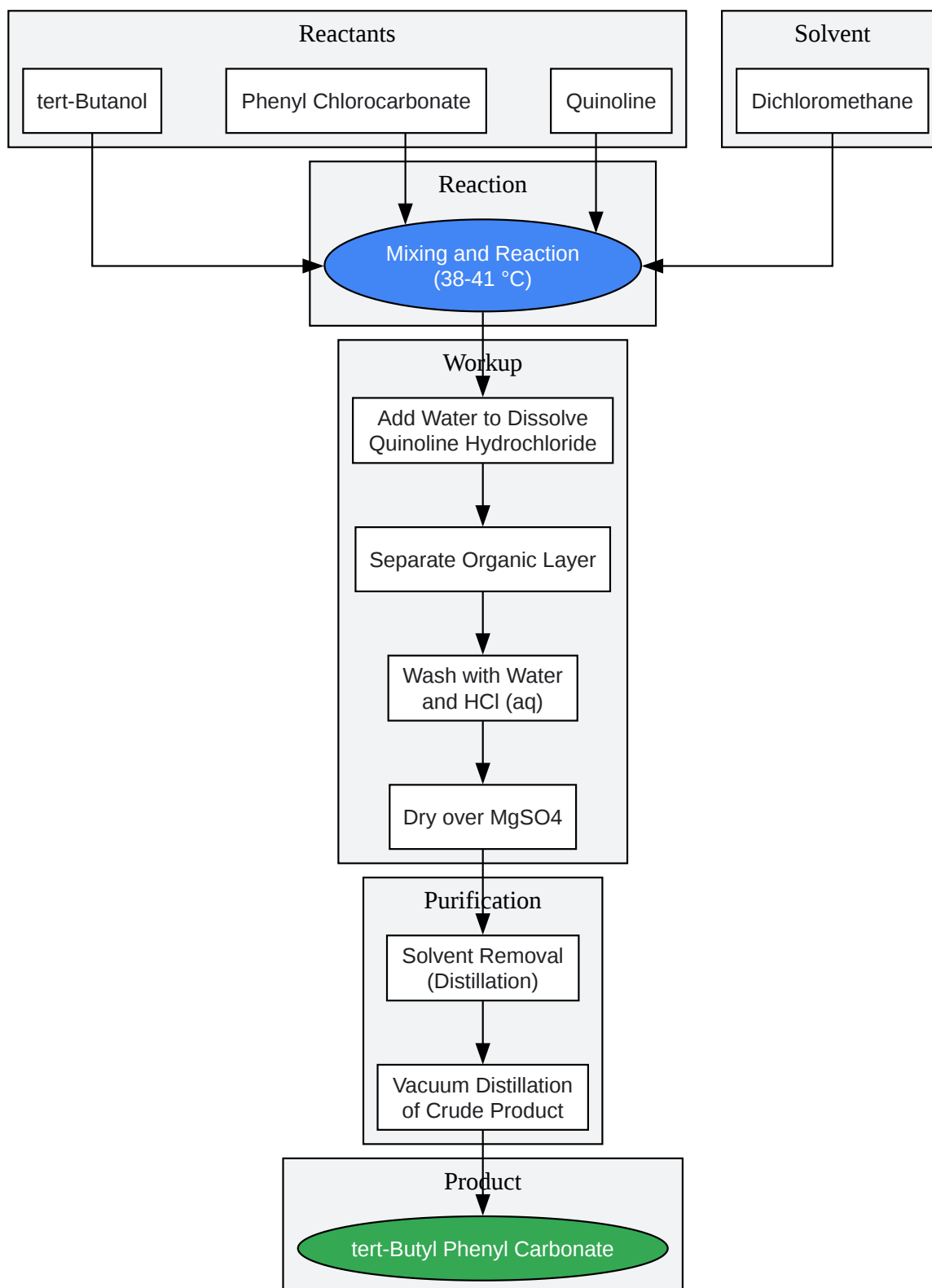
The development of **tert-butyl phenyl carbonate** arose from the need for efficient and selective reagents for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone in peptide synthesis and modern organic chemistry. While a singular "discovery" event is not prominently documented, its preparation is well-established through several synthetic routes. The two most prevalent and reliable methods involve the reaction of tert-butanol with phenyl chlorocarbonate and the phase-transfer-catalyzed reaction of phenol with di-tert-butyl dicarbonate.

Synthesis Method 1: From Tert-Butanol and Phenyl Chlorocarbonate

One of the earliest and most widely cited methods for the preparation of **tert-butyl phenyl carbonate** involves the reaction of tert-butanol with phenyl chlorocarbonate in the presence of a base, typically quinoline, to neutralize the hydrogen chloride byproduct.^{[1][2]}

Dichloromethane is commonly employed as the solvent for this reaction.

Reaction Workflow:



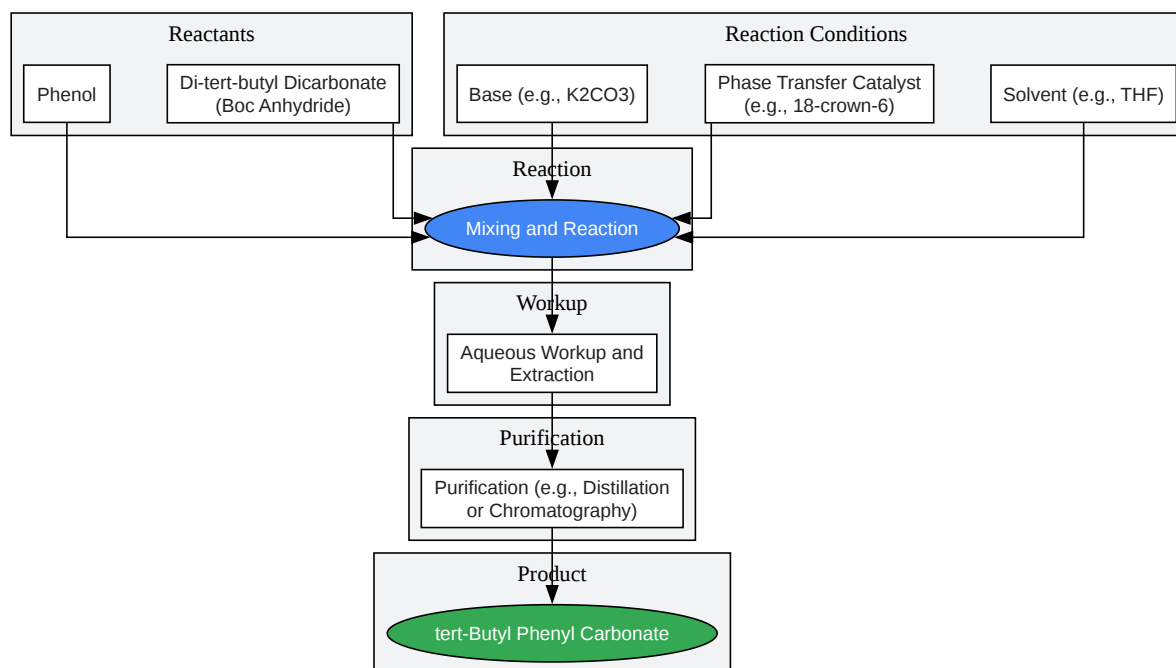
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Caption: Workflow for the synthesis of **tert-butyl phenyl carbonate** from tert-butanol.

Synthesis Method 2: Phase-Transfer Catalysis with Di-tert-butyl Dicarbonate

An alternative and often high-yielding method utilizes the reaction of phenol with di-tert-butyl dicarbonate (Boc anhydride) under phase-transfer catalysis conditions. This approach avoids the use of the corrosive and moisture-sensitive phenyl chlorocarbonate. The reaction can be performed under liquid-liquid or solid-liquid phase transfer conditions with a suitable catalyst.

Reaction Workflow:



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Caption: Phase-transfer catalysis workflow for **tert-butyl phenyl carbonate** synthesis.

Data Presentation

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₃	[3][4]
Molecular Weight	194.23 g/mol	[4]
Appearance	Colorless to almost colorless clear liquid	[5]
Density	1.05 g/mL at 20 °C	[6]
Boiling Point	83 °C at 0.6 mmHg	[6]
CAS Number	6627-89-0	[3][4]

Spectroscopic Data

Spectrum Type	Key Peaks/Shifts	Reference
¹ H NMR (CDCl ₃)	δ (ppm): 7.36 (m, 2H), 7.21 (m, 1H), 7.16 (m, 2H), 1.55 (s, 9H)	[7]
¹³ C NMR (CDCl ₃)	δ (ppm): 151.8, 151.1, 129.3, 125.7, 121.1, 82.8, 27.7	[8]
IR (Gas Phase)	ν (cm ⁻¹): ~1760 (C=O stretch)	[9]

Experimental Protocols

Method 1: Synthesis from Tert-Butanol and Phenyl Chlorocarbonate

This procedure is adapted from established literature methods.[1]

Materials:

- tert-Butanol (74.1 g, 1 mol)

- Quinoline (130 g, 1 mol)
- Phenyl chlorocarbonate (157 g, 1 mol)
- Dichloromethane (150 mL)
- Water
- 5% Hydrochloric acid
- Magnesium sulfate

Procedure:

- In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve tert-butanol and quinoline in dichloromethane.
- Cool the solution and add phenyl chlorocarbonate dropwise, maintaining the reaction temperature between 38 and 41 °C.
- After the addition is complete, allow the mixture to stir at room temperature overnight.
- Add sufficient water to dissolve the precipitated quinoline hydrochloride.
- Separate the organic layer and wash it sequentially with two portions of water and then with three to four portions of 5% hydrochloric acid.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent by distillation.
- Purify the crude product by vacuum distillation (boiling point 74-78 °C at 0.5 mm). The reported yield is approximately 73%.^[1]

Applications in Research and Development

Tert-butyl phenyl carbonate is a versatile reagent with several important applications in organic synthesis:

- **Boc Protection of Amines:** It serves as an effective reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines.^[5] This is a fundamental transformation in peptide synthesis and the synthesis of complex nitrogen-containing molecules.
- **Synthesis of Other Carbonates:** It can be used as a precursor for the synthesis of other carbonate esters through transesterification reactions.
- **Synthesis of 2-Nitroindoles:** It has been utilized in the synthesis of 2-nitroindoles.
- **Determination of Octanol-Water Partition Coefficients:** It has found application in analytical methods for determining the octanol-water partition coefficients of small organic molecules.^[10]

Conclusion

The synthesis of **tert-butyl phenyl carbonate** is well-established, with robust and scalable methods available to researchers. Its importance as a reagent for Boc protection and other synthetic transformations underscores the value of understanding its preparation and properties. The experimental protocols and data presented in this guide provide a comprehensive resource for the synthesis and application of this key chemical compound in a research and development setting.

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